Cbz-2-methallyl-glycine
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Overview
Description
Cbz-2-methallyl-glycine is a derivative used in peptide synthesis, particularly in the protection of amino groups during the assembly of peptide chains. Its properties and synthesis methods are crucial for applications in biochemistry and medicinal chemistry.
Synthesis Analysis
Enantioselective synthesis methodologies have been developed for similar compounds, focusing on the addition of organometallic reagents to sulfinimines derived from protected amino acids. An example is the synthesis of L-alpha-(1-cyclobutenyl)glycine, showcasing techniques applicable to Cbz-2-methallyl-glycine derivatives (Jayathilaka et al., 2004).
Molecular Structure Analysis
The molecular structure of related compounds such as Cbz-glycylglycyltyrosine methyl ester has been analyzed using single-crystal X-ray diffraction, revealing extended structures and torsion angles that help understand the molecular conformation (Krause & Eggleston, 2009).
Scientific Research Applications
Neuroprotective and Cognitive Effects
Research has indicated the potential neuroprotective effects of compounds like Cerebrolysin, which contains active peptide fragments and neurotrophic factors, including brain-derived neurotrophic factor (BDNF). These components have been used in managing cognitive alterations in patients with dementia, highlighting a potential area of application for similar neuroprotective compounds (Georgy, Nassar, Mansour, & Abdallah, 2013).
Synthesis and Chemical Properties
The synthesis of complex molecules, such as Pentosidine, a biomarker for diabetic complications and aging, involves the use of benzyloxycarbonyl (Cbz) protected chiral amino acids. This demonstrates the utility of Cbz-protected amino acids in synthesizing medically relevant biomarkers (Liu, Zhang, & Sayre, 2011).
Protein Modification and Therapeutics
A study on microbial transglutaminase-mediated PEGylation of proteins using carboxybenzyl-glutaminyl-glycinyl-methoxypolyethylene glycol highlights innovative approaches to protein modification for therapeutic purposes. This research exemplifies the application of Cbz-protected amino acids in developing drug delivery systems and improving therapeutic protein stability (Zhou, He, & Wang, 2016).
Drug Solubility and Bioavailability
The development of novel prodrugs, such as N-glycyl-carbamazepine (N-Gly-CBZ), designed to improve solubility and bioavailability, showcases the role of Cbz-protected amino acids in enhancing drug formulations. This work contributes to the pharmaceutical field by addressing solubility challenges and optimizing drug delivery (Hemenway et al., 2010).
Biological and Enzymatic Studies
Investigations into the microbial degradation of fungicides and other compounds demonstrate the environmental and biotechnological applications of Cbz-related studies. These studies provide insights into bioremediation and the enzymatic potential for degrading environmentally persistent chemicals (Singh, Kumar, Singh, & Singh, 2019).
Safety And Hazards
properties
IUPAC Name |
4-methyl-2-(phenylmethoxycarbonylamino)pent-4-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,12H,1,8-9H2,2H3,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTAKXFCUXYTLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cbz-2-methallyl-glycine |
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